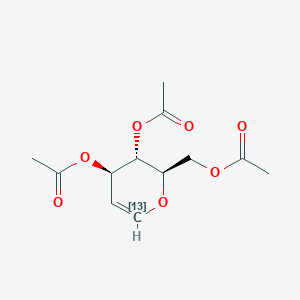
3,4,6-Tri-O-acetyl-D-glucal-13C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,6-Tri-O-acetyl-D-glucal-13C is a labeled derivative of 3,4,6-Tri-O-acetyl-D-glucal, where the carbon-13 isotope is incorporated. This compound is primarily used in scientific research as a tracer for quantitation during the drug development process . The incorporation of stable heavy isotopes like carbon-13 into drug molecules allows for detailed pharmacokinetic and metabolic studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6-Tri-O-acetyl-D-glucal-13C typically involves the acetylation of D-glucal. The process begins with the reaction of D-glucal with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure the selective acetylation at the 3, 4, and 6 positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The final product is purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
3,4,6-Tri-O-acetyl-D-glucal-13C undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where acetyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Substitution reactions often use reagents like sodium methoxide or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield acids or aldehydes, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
3,4,6-Tri-O-acetyl-D-glucal-13C has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3,4,6-Tri-O-acetyl-D-glucal-13C involves its incorporation into metabolic pathways where it acts as a tracer. The carbon-13 isotope allows for the tracking of the compound through various biochemical processes. This enables researchers to study the metabolic fate of glucose derivatives and understand their role in different biological pathways .
Vergleich Mit ähnlichen Verbindungen
3,4,6-Tri-O-acetyl-D-glucal-13C is unique due to the incorporation of the carbon-13 isotope, which distinguishes it from other similar compounds. Some similar compounds include:
3,4,6-Tri-O-acetyl-D-glucal: The non-labeled version used in similar applications but without the isotope tracing capability.
3,4,6-Tri-O-acetyl-D-galactal: Another acetylated sugar derivative used in oligosaccharide synthesis.
1,2-Dideoxy-3,4,6-Tri-O-acetyl-D-arabino-1-hexenopyranose: A derivative used in the synthesis of deoxy sugars.
These compounds share similar chemical properties but differ in their specific applications and the presence of isotopic labels.
Eigenschaften
Molekularformel |
C12H16O7 |
|---|---|
Molekulargewicht |
273.24 g/mol |
IUPAC-Name |
[(2R,3S,4R)-3,4-diacetyloxy-(613C)3,4-dihydro-2H-pyran-2-yl]methyl acetate |
InChI |
InChI=1S/C12H16O7/c1-7(13)17-6-11-12(19-9(3)15)10(4-5-16-11)18-8(2)14/h4-5,10-12H,6H2,1-3H3/t10-,11-,12+/m1/s1/i5+1 |
InChI-Schlüssel |
LLPWGHLVUPBSLP-XCLPYZSQSA-N |
Isomerische SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H](C=[13CH]O1)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC(=O)OCC1C(C(C=CO1)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


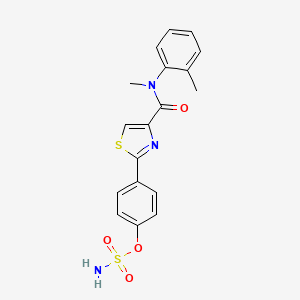
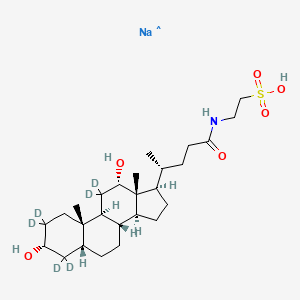
![1-[(2R,3S,5R)-3-amino-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12392952.png)


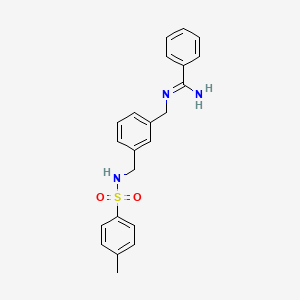

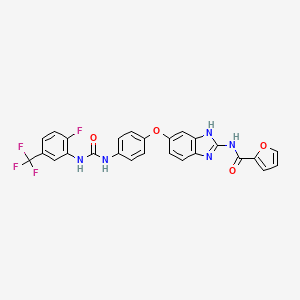
![4-amino-1-[(2R,4R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12392985.png)
![N-[[4-(Trifluoromethyl)phenyl]methyl]adenosine](/img/structure/B12392991.png)
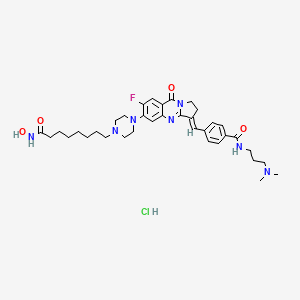
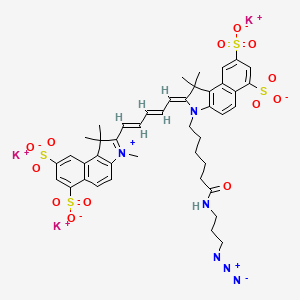

![1-(2-oxo-3H-1,3-benzoxazol-5-yl)-3-[[2-(trifluoromethoxy)phenyl]methyl]urea](/img/structure/B12393019.png)
